molecular formula C18H17NO3S B14586402 4-Isothiocyanatophenyl 4-butoxybenzoate CAS No. 61592-82-3

4-Isothiocyanatophenyl 4-butoxybenzoate

Cat. No.: B14586402
CAS No.: 61592-82-3
M. Wt: 327.4 g/mol
InChI Key: ZGAAQADSTXHZCG-UHFFFAOYSA-N
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Description

It belongs to the class of isothiocyanates, which are characterized by the presence of the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-butoxybenzoate typically involves the reaction of 4-aminophenyl 4-butoxybenzoate with thiophosgene. The reaction is carried out in a dichloromethane solution, where thiophosgene acts as the isothiocyanate source . The process involves the formation of a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs a one-pot process. This method involves the in situ generation of a dithiocarbamate salt from the corresponding amine by reacting with carbon disulfide (CS2) and a base, followed by desulfurization using cyanuric acid . This method is advantageous due to its simplicity and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl 4-butoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-isothiocyanatophenyl 4-butoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of thioureas and other derivatives. The compound’s ability to form stable smectic layers is attributed to molecular dimerization and weak intermolecular interactions .

Comparison with Similar Compounds

Uniqueness: 4-Isothiocyanatophenyl 4-butoxybenzoate is unique due to its specific structural arrangement, which allows it to form stable smectic layers. This property is not commonly observed in other isothiocyanates, making it particularly valuable for liquid crystal research .

Properties

CAS No.

61592-82-3

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

(4-isothiocyanatophenyl) 4-butoxybenzoate

InChI

InChI=1S/C18H17NO3S/c1-2-3-12-21-16-8-4-14(5-9-16)18(20)22-17-10-6-15(7-11-17)19-13-23/h4-11H,2-3,12H2,1H3

InChI Key

ZGAAQADSTXHZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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